molecular formula C13H19NO6 B11961989 N-benzyl-2,3,4,5,6-pentahydroxyhexanamide CAS No. 5438-33-5

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide

Cat. No.: B11961989
CAS No.: 5438-33-5
M. Wt: 285.29 g/mol
InChI Key: DMWRWTMLTXLUSX-UHFFFAOYSA-N
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Description

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide is an organic compound characterized by a benzyl group attached to a hexanamide backbone with five hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide typically involves the reaction of benzylamine with a hexanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and chemical products

Mechanism of Action

The mechanism of action of N-benzyl-2,3,4,5,6-pentahydroxyhexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide is unique due to the presence of multiple hydroxyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

5438-33-5

Molecular Formula

C13H19NO6

Molecular Weight

285.29 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C13H19NO6/c15-7-9(16)10(17)11(18)12(19)13(20)14-6-8-4-2-1-3-5-8/h1-5,9-12,15-19H,6-7H2,(H,14,20)

InChI Key

DMWRWTMLTXLUSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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